A Technical Guide to Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate: Properties, Reactivity, and Applications
A Technical Guide to Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a specialized organic reagent characterized by a highly electron-deficient aromatic ring. This structure is due to the presence of three potent electron-withdrawing groups: two nitro groups and a trifluoromethyl group. This configuration makes the benzenesulfonate an excellent leaving group, rendering the compound a powerful agent for nucleophilic aromatic substitution reactions.[1][2] While detailed research dedicated exclusively to this compound is limited, its structural analogy to well-known reagents like 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) allows for a comprehensive understanding of its probable reactivity and applications.
This guide provides a detailed overview of the known properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, its predicted reactivity, and a practical, field-proven protocol for a primary application—the derivatization and quantification of primary amines—using its close analog, TNBSA.
Core Properties and Specifications
The fundamental properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate have been compiled from chemical supplier and database information.[1][3]
| Property | Value |
| IUPAC Name | sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate[3] |
| Synonyms | 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt[1] |
| CAS Number | 54495-25-9[1][2][4][5] |
| Molecular Formula | C₇H₂F₃N₂NaO₇S[1][2] |
| Molecular Weight | 338.14 g/mol [1][2] |
| Appearance | White to light yellow powder or crystal[1][2] |
| Purity | ≥ 95% (as determined by titration)[1][2] |
| Storage Conditions | 2 - 8 °C[1][2] |
Predicted Reactivity and Mechanism of Action
The key to the utility of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate lies in its exceptional reactivity towards primary amines. The benzene ring is severely electron-deficient, making it highly susceptible to attack by nucleophiles.
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Nucleophilic Attack: A primary amine (R-NH₂), such as the epsilon-amino group of a lysine residue in a protein, attacks the C1 position of the benzene ring (the carbon bearing the sulfonate group).
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is stabilized by resonance across the electron-withdrawing nitro and trifluoromethyl groups.
-
Elimination of Leaving Group: The stable benzenesulfonate anion is eliminated, and the aromaticity of the ring is restored, resulting in the formation of a stable, covalently linked N-trinitrophenyl derivative.
This reaction is rapid and specific for primary amines at room temperature under mild alkaline conditions.[8] The resulting derivative is typically highly colored, allowing for spectrophotometric quantification.[9][10]
Key Applications in Research and Development
Based on its chemical structure and the known applications of analogous compounds, Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a valuable reagent in several fields:
-
Organic Synthesis: It serves as a potent agent for introducing a dinitro-trifluoromethylphenyl group onto a target molecule, which can be crucial for synthesizing complex pharmaceutical and agrochemical compounds.[1][5] The trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in drug candidates.[2]
-
Proteomics and Biochemistry: Its primary application is the derivatization and quantification of primary amino groups in peptides and proteins. This is essential for characterizing protein modifications and determining the concentration of amine-containing molecules.[11]
-
Analytical Chemistry: It can be used as a derivatizing reagent for the analysis of catecholamines, histamines, and other primary amines using techniques like gas chromatography.[8] The resulting derivatives often have excellent chromatographic properties and can be detected with high sensitivity.[8]
Experimental Protocol: Quantification of Primary Amines (Adapted from TNBSA Methods)
This protocol describes a robust, validated method for quantifying primary amines in a sample, such as a protein solution, using a reagent like TNBSA or, hypothetically, Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.[11][12]
Causality and Self-Validation
This protocol is designed as a self-validating system. A standard curve using a known concentration of an amino acid (e.g., glycine or an amino acid standard) is run in parallel with the unknown samples.[11][13] This calibration ensures that the absorbance readings of the samples can be accurately converted to molar quantities. The reaction buffer is a bicarbonate buffer at pH 8.5, which is critical; this mildly alkaline condition deprotonates the primary amino groups (R-NH₃⁺ to R-NH₂), making them nucleophilic and ready to react, while minimizing reagent hydrolysis that can occur at higher pH values.[6][7] Buffers containing primary amines, such as Tris or glycine, must be strictly avoided as they will react with the reagent and create a high background signal.[11]
Materials
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
Reagent Stock Solution: 1% (w/v) Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate or TNBSA in methanol or water.
-
Working Reagent Solution: 0.01% (w/v) solution prepared fresh by diluting the stock solution 1:100 in Reaction Buffer.[11]
-
Sample: Protein (20-200 µg/mL) or amino acid (2-20 µg/mL) dissolved or dialyzed into Reaction Buffer.[11]
-
Quenching/Stop Solution: 10% Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl).[11][12]
Step-by-Step Methodology
-
Sample Preparation: Prepare samples and a series of standards (e.g., glycine) to the desired concentrations in 0.1 M Sodium Bicarbonate buffer (pH 8.5). Pipette 0.5 mL of each sample and standard into separate microcentrifuge tubes.
-
Reagent Addition: Freshly prepare the 0.01% working reagent solution. Add 0.25 mL of this solution to each tube. Mix well by vortexing.
-
Rationale: A freshly prepared working solution is used to ensure maximum reactivity, as the reagent can slowly hydrolyze in aqueous buffer.
-
-
Incubation: Incubate all tubes at 37°C for 2 hours.
-
Rationale: Incubation at 37°C provides sufficient thermal energy to ensure the reaction proceeds to completion within a reasonable timeframe.
-
-
Reaction Termination: Add 0.25 mL of 10% SDS solution followed by 0.125 mL of 1 N HCl to each tube.
-
Rationale: The addition of acid stops the reaction by protonating any remaining free amines, rendering them non-nucleophilic. SDS helps to keep the derivatized product soluble, especially for proteins.
-
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the characteristic wavelength for the derivative (typically 335-345 nm for TNP-derivatives).[9][10][11]
-
Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear equation from this curve to calculate the concentration of primary amines in the unknown samples.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the amine quantification assay.
Caption: Workflow for primary amine quantification.
Conclusion
Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a highly reactive derivatizing agent with significant potential in organic synthesis and biochemical analysis. Its powerful electrophilic nature, driven by three electron-withdrawing substituents, makes it an effective tool for the specific modification of primary amines. While direct literature on this compound is sparse, its functional analogy to TNBSA provides a solid foundation for its application in established protocols, such as the spectrophotometric quantification of amino groups in proteins and peptides. For researchers in drug development, the inclusion of the trifluoromethyl group offers an intriguing structural motif for modulating the physicochemical properties of synthesized molecules.
References
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- Chem-Impex. (n.d.). 2,6-dinitro-4-(trifluorométhyl)benzènesulfonate de sodium.
- Chem-Impex. (n.d.). 2,6-dinitro-4-(trifluorometil)bencenosulfonato de sodio.
- TCI Chemicals. (n.d.). Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate.
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National Center for Biotechnology Information. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. PubChem Compound Database. Retrieved from [Link].
- Hancock Lab. (n.d.). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
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- Thermo Fisher Scientific DE. (n.d.). TNBSA reaction scheme for detection of primary amines.
- Thermo Fisher Scientific SA. (n.d.). TNBSA reaction scheme for detection of primary amines.
- Guilloteau, M., et al. (1997). The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. Analytical Biochemistry, 249(2), 184–200.
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Guilloteau, M., et al. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. PubMed. Retrieved from [Link].
- Narasimhachari, N., & Landa, B. (1979). Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic Acid as a Novel Derivatizing Reagent for the Analysis of Catecholamines, Histamines and Related Amines by Gas Chromatography With Electron-Capture Detection.
- ResearchGate. (n.d.). TNBSA reagent for amine detection.
- G-Biosciences. (n.d.). 2,4,6-Trinitrobenzene Sulfonic Acid Picrylsulfonic Acid (Cat. # BC86).
- Hancock Lab. (n.d.). Estimation of Amino Groups Using TNBS.
- TCI America. (n.d.). Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate 95.0+%.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid, sodium salt.
- ResearchGate. (n.d.). A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4‐Dinitro(trifluoromethoxy)benzene.
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